molecular formula C19H20F6O7 B12797622 Diethyl 2,6-dihydroxy-4-phenyl-2,6-bis(trifluoromethyl)tetrahydro-2H-pyran-3,5-dicarboxylate CAS No. 3449-44-3

Diethyl 2,6-dihydroxy-4-phenyl-2,6-bis(trifluoromethyl)tetrahydro-2H-pyran-3,5-dicarboxylate

Cat. No.: B12797622
CAS No.: 3449-44-3
M. Wt: 474.3 g/mol
InChI Key: QWUSIZYVFVVWSB-UHFFFAOYSA-N
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Description

Diethyl 2,6-dihydroxy-4-phenyl-2,6-bis(trifluoromethyl)tetrahydro-2H-pyran-3,5-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of two hydroxyl groups, a phenyl group, and two trifluoromethyl groups attached to a tetrahydro-2H-pyran ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,6-dihydroxy-4-phenyl-2,6-bis(trifluoromethyl)tetrahydro-2H-pyran-3,5-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dihydroxy-4-phenyl-2,6-bis(trifluoromethyl)tetrahydro-2H-pyran-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Diethyl 2,6-dihydroxy-4-phenyl-2,6-bis(trifluoromethyl)tetrahydro-2H-pyran-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2,6-dihydroxy-4-phenyl-2,6-bis(trifluoromethyl)tetrahydro-2H-pyran-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the phenyl and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,6-dihydroxy-4-phenyl-2,6-bis(trifluoromethyl)tetrahydro-2H-pyran-3,5-dicarboxylate stands out due to the presence of trifluoromethyl groups, which impart unique chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

3449-44-3

Molecular Formula

C19H20F6O7

Molecular Weight

474.3 g/mol

IUPAC Name

diethyl 2,6-dihydroxy-4-phenyl-2,6-bis(trifluoromethyl)oxane-3,5-dicarboxylate

InChI

InChI=1S/C19H20F6O7/c1-3-30-14(26)12-11(10-8-6-5-7-9-10)13(15(27)31-4-2)17(29,19(23,24)25)32-16(12,28)18(20,21)22/h5-9,11-13,28-29H,3-4H2,1-2H3

InChI Key

QWUSIZYVFVVWSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(C(OC1(C(F)(F)F)O)(C(F)(F)F)O)C(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

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